molecular formula C15H13BrN2O2 B4286372 N-(2-acetylphenyl)-N'-(2-bromophenyl)urea CAS No. 17195-92-5

N-(2-acetylphenyl)-N'-(2-bromophenyl)urea

Cat. No.: B4286372
CAS No.: 17195-92-5
M. Wt: 333.18 g/mol
InChI Key: CXRYEKZMMHOHJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Acetylphenyl)-N'-(2-bromophenyl)urea is a substituted urea derivative characterized by two aromatic rings: a 2-acetylphenyl group and a 2-bromophenyl group linked via a urea moiety. The acetyl group (–COCH₃) at the ortho position of one phenyl ring and the bromine atom at the ortho position of the other phenyl ring confer distinct electronic and steric properties to the molecule. These substituents influence its chemical reactivity, solubility, and biological interactions.

Properties

IUPAC Name

1-(2-acetylphenyl)-3-(2-bromophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O2/c1-10(19)11-6-2-4-8-13(11)17-15(20)18-14-9-5-3-7-12(14)16/h2-9H,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRYEKZMMHOHJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1NC(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301272207
Record name N-(2-Acetylphenyl)-N′-(2-bromophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301272207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17195-92-5
Record name N-(2-Acetylphenyl)-N′-(2-bromophenyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17195-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Acetylphenyl)-N′-(2-bromophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301272207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetylphenyl)-N’-(2-bromophenyl)urea typically involves the reaction of 2-acetylaniline with 2-bromoaniline in the presence of a suitable coupling reagent. Common reagents for this type of reaction include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or uronium salts like HATU. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetylphenyl)-N’-(2-bromophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The acetyl group may be oxidized to a carboxylic acid under strong oxidative conditions.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Formation of N-(2-carboxyphenyl)-N’-(2-bromophenyl)urea.

    Reduction: Formation of N-(2-acetylphenyl)-N’-(2-phenyl)urea.

    Substitution: Formation of N-(2-acetylphenyl)-N’-(2-substituted phenyl)urea.

Scientific Research Applications

N-(2-acetylphenyl)-N’-(2-bromophenyl)urea may have various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-acetylphenyl)-N’-(2-bromophenyl)urea would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound with its targets.

Comparison with Similar Compounds

Research Findings and Implications

  • Chemical Reactivity: The acetyl group in this compound may participate in keto-enol tautomerism, a feature absent in nitro- or hydroxy-substituted analogues. This could enable unique reactivity in nucleophilic or electrophilic reactions .
  • Drug Design : The compound’s ortho-substitution pattern offers a template for designing molecules with tailored steric and electronic profiles. For example, replacing bromine with fluorine (as in N-(2-fluorophenyl)methyl urea) could modulate bioavailability .
  • Limitations : Lack of direct pharmacokinetic data necessitates further studies to validate its ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.

Biological Activity

N-(2-acetylphenyl)-N'-(2-bromophenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.

1. Chemical Structure and Synthesis

This compound belongs to the class of diarylureas, which are known for various biological activities, including anticancer and anti-inflammatory properties. The synthesis typically involves the reaction of 2-bromoaniline with an appropriate acetylated phenyl isocyanate under controlled conditions, often utilizing organic solvents such as dichloromethane or toluene.

Table 1: Synthetic Routes for this compound

StepReactantsConditionsYield (%)
12-Bromoaniline + Acetyl Phenyl IsocyanateReflux in dichloromethane85%
2Purification via recrystallizationEthanol90%

2. Biological Activity

The biological activity of this compound has been investigated in various studies, showing promise in several areas:

Anticancer Activity

Research indicates that diarylureas can act as potent antiproliferative agents against various cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated significant inhibitory effects on tumor growth by inducing apoptosis and disrupting cell cycle progression.

  • Case Study : A study evaluated the effects of a related compound on A-431 and Jurkat cell lines, revealing IC50 values significantly lower than standard chemotherapy agents like doxorubicin .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory potential. It may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation and pain pathways.

  • Mechanism : The presence of bromine and acetyl groups is believed to enhance the binding affinity to COX enzymes, thereby reducing prostaglandin synthesis .

The exact mechanism by which this compound exerts its biological effects is still under investigation. It is hypothesized that the compound interacts with specific molecular targets, including enzymes and receptors involved in cancer progression and inflammatory responses.

MechanismDescription
Enzyme InhibitionInhibits COX enzymes, reducing inflammation
Apoptosis InductionTriggers programmed cell death in cancer cells
Cell Cycle DisruptionPrevents cancer cells from progressing through the cell cycle

4. Comparative Analysis with Similar Compounds

Comparative studies with other diarylureas have highlighted the unique properties of this compound. For example, compounds with different halogen substitutions or functional groups have shown varying levels of activity against cancer cells.

Table 3: Comparison with Similar Diarylureas

CompoundStructureAnticancer Activity (IC50)
N-(4-chlorophenyl)-N'-(4-methoxyphenyl)ureaCl substituted15 µM
N-(3-fluorophenyl)-N'-(4-hydroxyphenyl)ureaF substituted20 µM
This compoundBr substituted12 µM

5. Conclusion and Future Directions

The biological activity of this compound shows significant promise, particularly in anticancer and anti-inflammatory applications. Future research should focus on detailed mechanistic studies and clinical trials to fully elucidate its therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-acetylphenyl)-N'-(2-bromophenyl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(2-acetylphenyl)-N'-(2-bromophenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.